molecular formula C12H5N5O9S B3050568 1,3,7,9-Tetranitrophenothiazine,5-oxide CAS No. 27050-53-9

1,3,7,9-Tetranitrophenothiazine,5-oxide

Cat. No.: B3050568
CAS No.: 27050-53-9
M. Wt: 395.26 g/mol
InChI Key: MACCEORDICAAII-UHFFFAOYSA-N
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Description

1,3,7,9-Tetranitrophenothiazine,5-oxide is a chemical compound with the molecular formula C₁₂H₅N₅O₉S and a molecular weight of 395.261 g/mol This compound is characterized by the presence of four nitro groups and a phenothiazine core with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetranitrophenothiazine,5-oxide typically involves the nitration of phenothiazine derivatives. The process begins with the nitration of phenothiazine to introduce nitro groups at specific positions. This is followed by the oxidation of the phenothiazine core to form the oxide functional group. The reaction conditions often involve the use of strong nitrating agents such as nitric acid and sulfuric acid, and the oxidation step may require oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetranitrophenothiazine,5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,7,9-Tetranitrophenothiazine,5-oxide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetranitrophenothiazine,5-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the phenothiazine core play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar structural features but without nitro groups and oxide functionality.

    1,3,7,9-Tetranitrophenothiazine: Similar compound without the oxide functional group.

    1,3,7,9-Tetranitrophenothiazine,5-dioxide: Similar compound with an additional oxide group.

Uniqueness

1,3,7,9-Tetranitrophenothiazine,5-oxide is unique due to the presence of both nitro groups and an oxide functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3,7,9-tetranitro-10H-phenothiazine 5-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N5O9S/c18-14(19)5-1-7(16(22)23)11-9(3-5)27(26)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACCEORDICAAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181525
Record name 1,3,7,9-Tetranitrophenothiazine,5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27050-53-9
Record name 1,3,7,9-Tetranitrophenothiazine,5-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027050539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,9-Tetranitrophenothiazine,5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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